CID 86585118

Description

Properties

Key on ui mechanism of action |

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors. |

|---|---|

CAS No. |

129-46-4 |

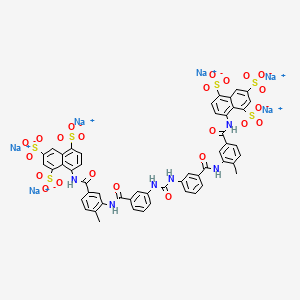

Molecular Formula |

C51H40N6NaO23S6 |

Molecular Weight |

1320.3 g/mol |

IUPAC Name |

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |

InChI |

InChI=1S/C51H40N6O23S6.Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80); |

InChI Key |

HWRBYSXGEWIANS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C.[Na] |

Appearance |

Solid powder |

Other CAS No. |

129-46-4 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>95% (or refer to the Certificate of Analysis) |

Related CAS |

129-46-4 (hexa-hydrochloride salt) |

shelf_life |

>2 years if stored properly |

solubility |

8.72e-03 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Germanin Hexasodium Salt Suramin Monosodium Salt Suramin Moranil Naganin Naganol Naphuride Salt Suramin, Hexasodium Salt Suramin, Monosodium Sodium, Suramin Suramin Suramin Sodium Suramin, Hexasodium Salt Suramin, Monosodium Salt |

Origin of Product |

United States |

Molecular Mechanisms of Action of Suramin Sodium

Enzymatic Inhibition Profiles of Suramin (B1662206) Sodium.

Interference with Growth Factor Receptor Kinases.

Epidermal Growth Factor (EGF) Receptor Binding

Suramin sodium is known to block the binding of various growth factors, including Epidermal Growth Factor (EGF), to their respective receptors nih.govsigmaaldrich.commerckmillipore.comscispace.comfrontiersin.orgnih.govpnas.org. This inhibition can lead to a decrease in endothelial cell proliferation and migration nih.govfrontiersin.orgnih.gov. Specifically, suramin inhibits the cell-surface binding of EGF sigmaaldrich.commerckmillipore.com and has been observed to suppress Epidermal Growth Factor Receptor (EGFR) phosphorylation nih.gov. While its primary action involves inhibiting EGF binding, some research suggests a more complex interaction where suramin can indirectly enhance cell surface signaling in certain carcinoma cells (e.g., A431 cells) by inducing the release of membrane-bound transforming growth factor-alpha (TGF-alpha), which subsequently activates cell surface EGFRs jci.org. This indicates that suramin's influence on the EGFR pathway can vary depending on the cellular context.

Transforming Growth Factor-beta (TGF-beta) Signaling Disruption

Suramin sodium effectively disrupts Transforming Growth Factor-beta (TGF-beta) signaling by blocking the binding of TGF-beta to its receptors nih.govsigmaaldrich.commerckmillipore.comscispace.comfrontiersin.orgnih.gov. It acts as a potent modulator of TGF-beta 1 signaling, interfering with protein-protein interactions and forming stable complexes with growth factors, thereby influencing downstream signaling cascades scbt.com. Studies have shown that suramin can suppress the TGF-beta1/Smad3 signaling pathway nih.gov. Furthermore, it has been observed to reduce the expression of the type II TGF-beta receptor and impede the phosphorylation of growth factor receptors researchgate.net. Given that aberrant TGF-beta signaling can be detrimental, suramin's ability to inhibit such overactivation has been demonstrated to delay disease progression in certain contexts nih.gov.

Insulin-like Growth Factor I (IGF-I) Receptor Antagonism

Suramin sodium acts as an antagonist of the Insulin-like Growth Factor I (IGF-I) receptor by blocking the binding of IGF-I to its receptors nih.govfrontiersin.orgnih.gov. This interference with the IGF-I/receptor interaction leads to the abolition of IGF-I-stimulated proliferation in cells such as human osteosarcoma cells in vitro mcgill.ca. The mechanism of this inhibition is suggested to involve a direct action on the IGF-I ligand itself, rather than solely on the receptor binding sites oup.com. Additionally, suramin can inhibit the mitogenic response to estrogen-induced proliferation, a process that is dependent on IGF type I receptor activation d-nb.info.

Nucleic Acid Metabolism Enzyme Inhibition by Suramin Sodium

Suramin sodium is recognized for its inhibitory effects on various enzymes involved in nucleic acid metabolism.

Suramin has been shown to inhibit different isoforms of DNA polymerase, including DNA polymerase alpha, delta, and beta. Research indicates that suramin can inhibit DNA polymerase alpha, with an IC50 value of 2.5 µM, and DNA polymerase delta, with an IC50 of 0.2 µM adipogen.com. It also inhibits DNA polymerase beta, with an IC50 of 10 µM adipogen.com. This demonstrates a selectivity profile among these isoforms, with DNA polymerase delta being the most sensitive to suramin's inhibitory action.

Suramin is a known inhibitor of DNA topoisomerase II sigmaaldrich.commerckmillipore.commedchemexpress.com. This enzyme plays a crucial role in DNA replication, transcription, and repair by managing DNA topology. The inhibition of DNA topoisomerase II by suramin, with an IC50 value of 5 µM, can lead to disruptions in these fundamental cellular processes.

Suramin sodium acts as a competitive inhibitor of retroviral reverse transcriptase sigmaaldrich.commerckmillipore.commedchemexpress.com. This enzyme is essential for the replication of retroviruses, including HIV, as it converts viral RNA into DNA. The inhibition of reverse transcriptase by suramin was an early observation that led to its investigation as a potential antiviral agent nih.govmedchemexpress.com.

Metabolic Enzyme Perturbations in Pathogenic Organisms.

Phosphoglycerate Kinase (PGK) Inhibition in Leishmania

Suramin sodium has demonstrated potent antileishmanial efficacy, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis (VL). nih.govplos.org A significant mechanism contributing to its antileishmanial activity is the inhibition of parasitic phosphoglycerate kinase (PGK). nih.govplos.orgmdpi.comnih.gov Studies have confirmed that Suramin directly interacts with and inhibits Leishmania major PGK (LmPGK) through enzyme assays and isothermal titration calorimetry (ITC) data. nih.govplos.orgresearchgate.net This inhibition of LmPGK is crucial as it interferes with the parasite's glycolytic pathway, leading to a collapse in ATP production and ultimately resulting in apoptotic cell death in Leishmania promastigotes. plos.org

| Enzyme | Organism | Effect of Suramin | Reference |

| Phosphoglycerate Kinase (PGK) | Leishmania major | Inhibition | mdpi.com |

| Phosphoglycerate Kinase (LmPGK) | Leishmania donovani | Inhibition | nih.govplos.orgresearchgate.net |

Activation of Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is vital for maintaining cellular redox homeostasis and producing precursors for nucleic acids and aromatic amino acids in trypanosomatids. researchgate.net While Suramin's primary effects are often linked to glycolysis inhibition, some studies suggest that activation of the pentose phosphate pathway might occur as a consequence of the central collapse in ATP production induced by Suramin, particularly in Trypanosoma brucei. nih.gov This activation is considered a possible compensatory mechanism in drug-challenged cells. nih.gov

Other Noteworthy Enzyme Inhibitions

Suramin sodium exhibits inhibitory effects on a wide array of other enzymes, underscoring its polypharmacological profile. nih.gov

Sirtuin Family Enzyme Inhibition (SIRT1, SIRT2, SIRT5)

Suramin is a potent inhibitor of several sirtuin family enzymes, which are NAD+-dependent deacetylases involved in various cellular processes, including energy metabolism, inflammation, and stress resistance. nih.govmedchemexpress.com

| Sirtuin Enzyme | IC50 (μM) | Reference |

| SIRT1 | 0.297 (or 297 nM) | nih.govmedchemexpress.com |

| SIRT2 | 1.15 | nih.govmedchemexpress.com |

| SIRT5 | 22 | nih.govmedchemexpress.com |

Suramin's inhibition of SIRT1, SIRT2, and SIRT5 has been extensively documented. nih.govmedchemexpress.com It acts as a more potent inhibitor towards SIRT5 NAD+-dependent deacetylase activity compared to some other inhibitors. nih.gov The crystal structure of SIRT5 in complex with Suramin has been obtained, providing insights into its inhibition mechanism. rsc.org

Phospholipase A2 (PLA2G2A) Modulation

Suramin sodium has been identified as an inhibitor of Phospholipase A2, membrane associated (PLA2G2A). rcsb.orgprobes-drugs.org PLA2G2A is a secreted enzyme that plays a role in inflammation, atherogenesis, and antibacterial actions. genecards.orgumich.edu The compound can interfere with phospholipid metabolism, and direct measurements have shown that Suramin potently inhibits phosphatidylinositol kinase and diacylglycerol kinase activities, particularly under stimulated conditions. nih.gov This modulation of phospholipid metabolism may contribute to its antiproliferative effects. nih.gov

Arylsulfatase A Inhibition

Suramin sodium is also known to inhibit Arylsulfatase A (ARSA). rcsb.orgdrugbank.com Arylsulfatase A is a lysosomal enzyme responsible for hydrolyzing cerebroside sulfate (B86663). drugbank.comnih.gov Its inhibition by Suramin highlights another facet of its broad enzymatic interference. rcsb.org

Protein Tyrosine Phosphatase Inhibition

Suramin sodium functions as a reversible and competitive inhibitor of several protein tyrosine phosphatases (PTPases). Research has demonstrated its inhibitory effects on PTP1B and Yersinia PTP (YopH). nih.govmerckmillipore.comaai.orgmedchemexpress.com Furthermore, suramin has been identified as a potent inhibitor of Cdc25A, a phosphatase crucial for cell cycle progression and a potential target in cancer therapy. nih.govmedchemexpress.com Interestingly, certain suramin derivatives have also been observed to activate receptor-like phosphatases, such as PTPalpha and LAR, by disrupting intramolecular contacts within these enzymes. nih.gov The inhibitory activity of suramin against PTPases contributes to its reported ability to augment tyrosine phosphorylation of cellular proteins. aai.org

Neutrophil Serine Proteinase Inhibition (Elastase, Cathepsin G, Proteinase 3)

Suramin sodium is a potent inhibitor of human neutrophil serine proteinases, including elastase, cathepsin G, and proteinase 3. nih.govresearchgate.netd-nb.info Studies indicate that suramin forms complexes with these enzymes. For instance, one molecule of elastase can bind four molecules of suramin, with a Ki of 2 x 10⁻⁷ M, as determined by enzyme inhibition or intrinsic fluorescence enhancement. nih.gov The inhibition of these proteinases by suramin is influenced by ionic strength, suggesting that four of the six sulfonate groups of suramin form ionic interactions with basic residues of the enzyme, such as arginines, forming salt bridges at saturation. nih.gov The Ki values for complexes with cathepsin G and proteinase 3 are reported as 8 x 10⁻⁸ M and 5 x 10⁻⁷ M, respectively. nih.gov This inhibitory activity against neutrophil proteinases may play a role in preventing tissue destruction. nih.gov

Protein-Protein and Protein-Nucleic Acid Interactions of Suramin Sodium

Beyond enzyme inhibition, suramin sodium engages in various protein-protein and protein-nucleic acid interactions, contributing to its diverse biological activities.

Binding to Viral Envelope and Capsid Proteins (e.g., SARS-CoV-2 Spike Protein)

Suramin sodium has demonstrated the ability to bind to viral proteins, notably the SARS-CoV-2 spike (S) protein. It interacts with the receptor-binding domains (RBDs) of SARS-CoV-2 spike protein variants, including Wild Type, Delta, and Omicron. nih.govnih.govresearchgate.net This binding mechanism allows suramin to block virus-cell interactions by interfering with both the ACE2 receptor and heparan sulfate binding sites on the viral S-protein. nih.govnih.govresearchgate.net The binding affinity of suramin to the RBD of S-protein variants has been observed to be strongest for the Omicron variant, intermediate for Delta, and weakest for the Wild Type, correlating with the infectivity levels of these variants. nih.gov In addition to the spike protein, suramin has been reported to interact with other SARS-CoV-2 proteins, such as the RNA-dependent RNA polymerase (RdRp), inhibiting viral replication by preventing RdRp binding to the RNA template, and the nucleocapsid (N) protein, interfering with its single-stranded RNA binding function. medchemexpress.comnih.govnih.govresearchgate.netunica.itmdpi.com Suramin also exhibits antiviral properties by inhibiting reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. merckmillipore.commedchemexpress.compatsnap.comsigmaaldrich.comfrontiersin.org

Interaction with Complement System Components (e.g., C3, C4b)

Suramin sodium acts as a potent, rapid, reversible, and non-specific inhibitor of the complement system. nih.govresearchgate.net It inhibits the chain reaction of proenzyme activation to enzymes within the complement cascade. nih.gov Specifically, suramin inhibits interactions involving complement components such as C1, C4, C2, and the C3-9 complex. nih.govresearchgate.net Through standard enzyme-substrate-inhibition assays, suramin has been shown to competitively inhibit the interactions of SHEAC1 and C4, as well as SHEAC14 and C2. nih.gov This high affinity for protein molecules, leading to complex formation, explains its anticomplementary behavior. nih.gov

Uncoupling of G-proteins from Receptors

Suramin sodium is known to uncouple G-proteins from their associated receptors. nih.govmerckmillipore.comsigmaaldrich.comcancer.gov This mechanism is thought to involve the blockade of interactions between G-proteins and the intracellular domains of receptors. merckmillipore.comsigmaaldrich.com Suramin inhibits the guanosine (B1672433) diphosphate (B83284) (GDP)-guanosine triphosphate (GTP) exchange, which is the rate-limiting step in the activation of Gα-subunits. merckmillipore.comsigmaaldrich.com Direct evidence suggests that suramin physically disrupts receptor-G protein coupling by blocking the interface between the G protein alpha and betagamma subunits. nih.gov This action can explain how it both disrupts receptor-G protein coupling and inhibits guanine (B1146940) nucleotide release. nih.gov Furthermore, research indicates that suramin can selectively uncouple specific receptor/G protein tandems. capes.gov.brnih.gov

Binding to High Mobility Group Protein AT-hook 2 (HMGA2)

Suramin potently inhibits the binding of the mammalian high mobility group protein AT-hook 2 (HMGA2) to DNA. researchgate.netbiorxiv.orgfiu.edunih.gov HMGA2 is a multi-functional DNA-binding protein implicated in processes such as tumorigenesis and adipogenesis. researchgate.netbiorxiv.orgfiu.edunih.gov The inhibition occurs because suramin binds to the highly positively charged "AT-hooks" of HMGA2. researchgate.netbiorxiv.orgfiu.edunih.gov This binding, mediated by charge-charge interactions and hydrogen bonding between suramin's sulfonated groups and the arginine/lysine residues of HMGA2, prevents HMGA2 from binding to the minor groove of AT-rich DNA sequences. researchgate.netbiorxiv.orgfiu.edunih.gov This discovery suggests that HMGA2 and similar proteins may be cellular targets of suramin, providing new insights into its anti-cancer and anti-metastasis functions. researchgate.netbiorxiv.orgfiu.edunih.gov

Inhibition of Pioneer Transcription Factor NF-Y

Suramin sodium has been identified as an inhibitor of the pioneer transcription factor NF-Y. nih.govnih.gov NF-Y is a trimeric protein complex composed of three subunits: NF-YA, NF-YB, and NF-YC. nih.govbiorxiv.org This transcription factor binds with high specificity to the CCAAT sequence, a common regulatory element found in the promoters of genes involved in prosurvival, cell-cycle promotion, and metabolic processes. nih.govnih.gov Overexpression of NF-YA is observed in numerous tumor types, suggesting that modulating NF-Y activity could be a viable anti-cancer strategy. nih.govnih.gov

Research, including electrophoretic mobility shift assays (EMSA), isothermal titration calorimetry (ITC), STD NMR, X-ray crystallography, and molecular dynamics (MD) simulations, has demonstrated that Suramin sodium binds to the histone fold domains (HFDs) of the NF-YB/NF-YC subunits. nih.govnih.gov This binding event subsequently prevents NF-Y from interacting with DNA, thereby inhibiting its transcriptional activity. nih.govnih.govresearchgate.net The detailed atomic-level understanding of this interaction highlights a specific region of the protein near the Suramin-binding site that is poorly conserved in other HFD-containing transcription factors, potentially offering a target for the development of more specific inhibitors. nih.govnih.gov

Interaction with Chemokines (e.g., Interleukin-8)

Suramin sodium interacts with chemokines, such as Interleukin-8 (IL-8), also known as CXCL8. acs.orgresearchgate.netmdpi.com IL-8 is a proinflammatory chemokine crucial for the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. acs.orgpatsnap.com Excessive or chronic IL-8 activity is implicated in various inflammatory diseases. patsnap.com

Studies have shown that Suramin sodium can inhibit the release of inflammatory cytokines, including IL-6 and IL-8, from human pancreatic islet cells. researchgate.net Furthermore, Suramin sodium has been observed to reduce IL-8 release and intracellular calcium mobilization induced by ATP in bovine endometrial cells, partially through its pan-antagonism of P2Y receptors. mdpi.com Computational and biophysical techniques have revealed that Suramin interacts with IL-8 with a dissociation constant of 3.02 ± 0.4 μM. acs.org The binding site of Suramin on IL-8 overlaps with the receptor/GAG binding pocket, suggesting that Suramin could target chemokine-mediated protein-receptor/GAG interactions during pathophysiological processes. acs.org

Antagonism of Follicle-Stimulating Hormone Receptor

Suramin sodium acts as an antagonist of the Follicle-Stimulating Hormone Receptor (FSHR). drugbank.com FSHR is a G protein-coupled receptor primarily expressed in the gonads, where it mediates the actions of Follicle-Stimulating Hormone (FSH), a key hormone in reproductive processes. drugbank.com

The antagonism of FSHR by Suramin is one of its reported molecular targets. drugbank.com This interaction contributes to the broad range of biological activities attributed to Suramin, although the specific downstream consequences of FSHR antagonism in various physiological or pathological contexts are part of ongoing research. drugbank.com

Influence on Ion Channel and Transport Systems

Suramin sodium significantly influences various ion channel and transport systems within cells, impacting fundamental cellular processes.

Modulation of Intracellular Calcium Ion Homeostasis

Suramin sodium plays a role in modulating intracellular calcium ion homeostasis. mdpi.complos.orgnih.govpsu.edu Calcium ions are crucial intracellular messengers involved in a multitude of cellular functions, and their precise regulation is vital for cell viability and signaling. acs.org

Suramin has been shown to reduce ATP-induced intracellular calcium mobilization in bovine endometrial cells. mdpi.com Furthermore, in studies of intercellular calcium waves in retinal glial cells, Suramin, acting as a purinergic receptor antagonist, substantially reduced wave propagation. nih.gov This suggests that Suramin can interfere with calcium signaling pathways that involve extracellular ATP as a messenger. nih.gov The modulation of calcium signaling by Suramin has also been implicated in its antiparasitic effects, as calcium homeostasis is critical for parasite survival. plos.org

Effects on Cellular Folate Transport

Suramin sodium has pronounced effects on cellular folate transport. nih.govebi.ac.ukcancer.gov Folate compounds, such as methotrexate (B535133), are essential for cellular metabolism and DNA synthesis. nih.gov

Suramin competitively inhibits the influx of methotrexate, an antifolate drug, through the reduced-folate carrier system in tumor cells. nih.govebi.ac.uk This inhibition is highly specific compared to other arylsulfonic acids. nih.gov The inhibition constant (Ki) for Suramin's effect on methotrexate influx in CCRF-CEM cells was determined to be 1.3 µM, which is lower than the Kt for half-maximal methotrexate influx. nih.govebi.ac.uk This suggests a strong interaction with the reduced-folate carrier. nih.gov The ability of Suramin to inhibit cellular transport of folate compounds may contribute to its antineoplastic effects on tumor cells. nih.govebi.ac.uk Conversely, Suramin did not affect folate binding to the membrane-associated folate-binding protein of KB cells. nih.govebi.ac.uk

Cellular and Systems Level Effects of Suramin Sodium

Anti-proliferative Mechanisms of Suramin (B1662206) Sodium

Suramin sodium is recognized for its ability to inhibit the proliferation of a wide variety of cell types. This anti-proliferative capacity stems from its ability to interfere with multiple signaling pathways that are crucial for cell growth and division. A key mechanism is the blockade of various growth factors from binding to their receptors. nih.gov Suramin is known to inhibit the binding of critical growth factors such as epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and transforming growth factor-beta (TGF-beta) to their respective receptors. nih.govfrontiersin.orgnih.gov By doing so, it antagonizes the growth-stimulatory signals these factors provide to cells. nih.gov The interaction of suramin with target proteins is largely attributed to its structure as a polyanionic compound, which facilitates binding to heparin-binding proteins, a category that includes many growth factors. frontiersin.orgnih.gov

The anti-proliferative effects of suramin sodium have been documented across a diverse array of cell lines, particularly those derived from tumors. Research has demonstrated its efficacy in inhibiting the growth of various human cancer cell lines in vitro. nih.gov

Studies on transitional cell carcinoma have shown that suramin inhibits cellular proliferation in a dose-dependent manner in cell lines including MBT2, T24, RT4, and TCCSUP. nih.gov For most of these lines, a 50% inhibition of cell growth compared to controls was achieved with suramin concentrations between 250 to 400 micrograms/ml over 5 to 9 days. nih.gov The RT4 cell line proved to be the most sensitive, showing 50% growth inhibition after only 3 days of exposure to a 100 microgram/ml concentration. nih.gov

Furthermore, suramin has demonstrated anti-proliferative activity in breast cancer cell lines. nih.gov Its action in these cells is linked to its ability to block fibroblast growth factor 1 (FGF1) from binding to its receptor, thereby preventing the signal transduction cascade that leads to cell proliferation. frontiersin.orgnih.gov The table below summarizes the inhibitory effects of suramin on various cell lines as documented in research studies.

| Cell Line | Cell Type | Key Findings |

| MBT2, T24, TCCSUP | Transitional Cell Carcinoma | 50% growth inhibition at 250-400 µg/mL. nih.gov |

| RT4 | Transitional Cell Carcinoma | 50% growth inhibition at 100 µg/mL after 3 days. nih.gov |

| HT29 | Colon Carcinoma | IC50 value of 43-390 µM for suramin analogues. nih.gov |

| MCF7, T47D | Breast Carcinoma | Demonstrated anti-proliferative action. nih.gov |

| SW13 | Adrenocortical Carcinoma | Demonstrated anti-proliferative action. nih.gov |

| PC3 | Prostate Carcinoma | Demonstrated anti-proliferative action. nih.gov |

IC50: The concentration of a drug that gives half-maximal response.

Suramin sodium's anti-proliferative effects extend to non-cancerous cell types that play critical roles in physiological and pathological processes, such as endothelial cells and smooth muscle cells. The inhibition of endothelial cell proliferation is a key component of suramin's anti-angiogenic activity. nih.gov This is achieved by blocking the receptor binding of various growth factors that stimulate endothelial cell migration and proliferation. nih.gov

Research has also specifically investigated the impact of suramin on human arterial smooth muscle cells (HASMC), which are involved in the development of conditions like restenosis. Studies have shown that suramin exerts a strong inhibitory effect on the proliferation of HASMC in vitro. nih.gov This suppression was observed when proliferation was stimulated by platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF), both of which are potent mitogens for smooth muscle cells. nih.gov A suramin concentration of 0.5 mmol/L was found to be sufficient to completely neutralize the proliferative stimulation induced by 10% human whole blood serum. nih.gov

A fundamental aspect of suramin's anti-proliferative mechanism is its ability to interfere directly with the process of DNA synthesis. This inhibition occurs in a dose-dependent fashion in various cell types. nih.gov

In transitional cell carcinoma cell lines (MBT2, T24, and RT4), suramin was shown to inhibit DNA synthesis as measured by the uptake of thymidine, a key nucleoside used in DNA replication. nih.gov Further research has elucidated a more specific molecular target, identifying suramin and its analogues as the first known inhibitors of Mcm10, a protein essential for the unwinding of DNA during the S phase of the cell cycle. nih.gov By inhibiting the DNA binding activity of Mcm10, suramin effectively halts DNA replication. nih.gov It is proposed that due to their extended, polysulfated anionic structures, suramin and its analogues mimic the DNA sugar-phosphate backbone, thereby blocking the binding of proteins like Mcm10 to DNA. nih.gov In vitro assays using cell-free extracts from Xenopus eggs have confirmed that suramin inhibits the incorporation of nucleotides into DNA, providing direct evidence of its impact on the replication process. nih.govresearchgate.net

Anti-angiogenic Mechanisms Mediated by Suramin Sodium

A primary mechanism underlying its anti-angiogenic action is the inhibition of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govnih.gov Suramin inhibits the mitogenic (cell division-stimulating) and chemotactic (cell movement-guiding) effects of VEGF on cultured endothelial cells in a dose-dependent manner. nih.gov This inhibition is achieved by interfering with the VEGF-receptor interaction. Specifically, suramin has been shown to inhibit the VEGF-inducible tyrosine phosphorylation of its receptor, KDR, both in vitro and in intact cells. nih.gov

Beyond VEGF, suramin's anti-angiogenic effects are also mediated through the inhibition of other pro-angiogenic factors and enzymes. It is known to inhibit the activity of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix. lsu.edu This degradation is relevant to angiogenesis as it can release potent angiogenic factors like basic fibroblast growth factor (bFGF) and VEGF that are stored in the matrix. lsu.edu Studies have shown that suramin analogues can inhibit heparanase activity, heparanase-induced degradation of the extracellular matrix, and subsequent blood vessel formation. lsu.edu

The table below details the IC50 values for the inhibition of heparanase-induced angiogenesis by suramin and its analogues.

| Compound | IC50 (µM) for Angiogenesis Inhibition |

| Suramin | 538 |

| NF 145 | 118 |

| NF 127 | 181 |

Data from in vivo rabbit ear chamber invasion assays. lsu.edu

Immunomodulatory and Anti-inflammatory Cellular Responses to Suramin Sodium

In addition to its anti-proliferative and anti-angiogenic activities, suramin sodium also demonstrates significant immunomodulatory and anti-inflammatory effects. patsnap.com These properties are beneficial in conditions characterized by excessive or chronic inflammation. patsnap.com A key aspect of this activity is its ability to neutralize extracellular histones, which are released during cell death and can promote inflammation and endothelial damage. nih.govbiorxiv.orgresearchgate.net

Suramin sodium influences the inflammatory environment by modulating the production and activity of key signaling molecules, including pro-inflammatory cytokines and mediators. patsnap.com By blocking purinergic signaling, it can reduce the generation of these inflammatory molecules. patsnap.com

In an experimental model of autoimmune myocarditis, suramin treatment was shown to suppress myocardial inflammation. nih.gov This effect was associated with a modulation of the cytokine profile, specifically an increase in the serum levels of the anti-inflammatory cytokine interleukin-10 and a shift towards a Th2-type immune response. nih.gov Furthermore, suramin treatment led to a decrease in the expression of transforming growth factor-beta (TGF-beta) in the heart, a cytokine involved in tissue fibrosis. nih.gov

Research in models of acute colitis has also demonstrated that suramin treatment can significantly reduce plasma levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Prostaglandins are another class of inflammatory mediators; while direct modulation by suramin is an area of ongoing research, the broader inflammatory pathways they participate in are influenced by the cytokine environment that suramin helps to shape. frontiersin.org

Attenuation of Inflammasome Activation (e.g., NLRP3)

Suramin sodium has been shown to modulate inflammatory responses by attenuating the activation of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govmdpi.com Research indicates that suramin can inhibit the formation of the NLRP3 inflammasome complex. nih.gov

In a model of diabetic kidney disease, suramin treatment suppressed the upregulation of NLRP3 inflammasome-related genes and proteins. nih.gov Mechanistically, suramin acts as a nonselective antagonist of P2 purinergic receptors, such as P2X4 and P2X7, which are involved in NLRP3 activation. nih.govnih.gov In mouse mesangial cells, while suramin did not affect the expression of the NLRP3 protein itself, it successfully inhibited ATP-induced formation of the NLRP3 complex and the subsequent expression of caspase-1 and IL-18. nih.gov Similarly, in a fibromyalgia-like model, suramin countered the overexpression of P2X7 and P2X4 receptors, which was accompanied by a reduction in the NLRP3 inflammasome complex and pyroptotic markers like gasdermin-D. nih.gov This suggests that suramin's inhibitory action on purinergic receptors is a key mechanism in preventing the assembly and activation of the NLRP3 inflammasome. nih.govnih.gov

| Key Finding | Model System | Mechanism of Action | Reference |

| Suppressed upregulation of NLRP3 inflammasome-related genes and proteins. | Diabetic KK-Ay mice renal cortex | Inhibition of P2 receptor-mediated signaling | nih.gov |

| Inhibited ATP-induced NLRP3 complex formation and downstream caspase-1/IL-18 expression. | Mouse Mesangial Cells (MMCs) | Post-translational inhibition of inflammasome assembly | nih.gov |

| Countered overexpression of P2X7 and P2X4 receptors, reducing NLRP3 inflammasome complex. | Reserpine-induced fibromyalgia rat model | Inhibition of purinergic receptors upstream of NLRP3 | nih.gov |

Inhibition of Macrophage Migration and Recruitment

Suramin sodium demonstrates inhibitory effects on the migration and recruitment of macrophages, key cells involved in the inflammatory response. This activity is linked to its ability to interfere with specific signaling molecules and pathways that govern cell movement.

| Effect | Model System | Mechanism of Action | Reference |

| Abolished macrophage recruitment. | Hepatocellular carcinoma/macrophage co-culture | Inhibition of LL-37 binding and internalization | nih.gov |

| Inhibited macrophage activation (NO release). | RAW 264.7 macrophage cell line | Selective inhibition of hsPLA₂ GIIA activity on macrophages | nih.gov |

| Reprogrammed tumor-associated macrophages (TAMs) from M2 to M1 phenotype. | Hepatocellular carcinoma mouse model | Disruption of the 1,25(OH)₂D₃-LL-37-TAM axis | nih.gov |

Antiparasitic Cellular Mechanisms of Suramin Sodium

The trypanocidal activity of suramin sodium, used for over a century to treat African trypanosomiasis, is multifaceted, involving complex interactions with the parasite's cellular machinery. nih.govnih.gov

Induction of Cellular ATP Collapse in Trypanosomes

A central effect of suramin on trypanosomes is the induction of a catastrophic collapse in cellular adenosine (B11128) triphosphate (ATP) levels. dundee.ac.ukresearchgate.net Despite observations of a compensatory increase in mitochondrial ATP production, this is insufficient to overcome a broader deficit, leading to a net decrease in total cellular ATP. nih.govnih.gov This reduction is both dose- and time-dependent; cellular ATP levels can fall to approximately 50% of normal levels after 8 hours of exposure to the drug. nih.gov This collapse of cellular energy homeostasis is considered the ultimate cause of parasite cell death, even with the observed compensatory metabolic adjustments. nih.govdundee.ac.ukresearchgate.net

| Time Point | Cellular ATP Level (% of untreated) | Reference |

| 8 hours | ~50% | nih.gov |

Promotion of Parasite Differentiation Pathways

Interestingly, suramin exposure appears to induce changes in T. brucei that are characteristic of differentiation from the bloodstream form to the insect form of the parasite. dundee.ac.uk Proteomic analysis has shown that a significant number of the proteins that are upregulated in response to suramin are those typically more abundant in the insect stage. nih.govnih.govresearchgate.net This includes proteins associated with the differentiation process itself. dundee.ac.uk The activation of AMPKα1, a protein implicated in initiating this differentiation pathway, has also been observed following suramin treatment, suggesting a potential molecular link. nih.gov This forced or partial differentiation may contribute to the parasite's inability to survive in the host bloodstream.

Antiviral Cellular Mechanisms of Suramin Sodium

Suramin sodium exhibits broad-spectrum antiviral activity through various mechanisms, primarily by interfering with the initial stages of the viral life cycle: attachment and entry into host cells. nih.govijmronline.org

The drug's polyanionic structure allows it to bind to viral proteins, thereby preventing them from interacting with host cell receptors. nih.gov For HIV-1, suramin inhibits host cell attachment by binding to the envelope glycoprotein (B1211001) gp120. nih.gov It has a similar effect on the dengue virus by interacting directly with its viral envelope protein. nih.gov In the case of SARS-CoV-2, suramin has been found to block viral entry by targeting both the ACE2 receptor and heparan sulfate binding sites on the viral spike protein's receptor-binding domain (RBD). researchgate.net

Beyond blocking entry, suramin can also inhibit viral enzymes essential for replication. It is known to inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. patsnap.com For Influenza A virus, suramin significantly reduces the expression of the PB1 protein, a key component of the viral RNA-dependent RNA polymerase (RdRp) complex, which is vital for viral pathogenesis. ijmronline.org

| Virus | Mechanism of Action | Reference |

| Human Immunodeficiency Virus (HIV-1) | Inhibits viral entry by binding to envelope glycoprotein gp120; Inhibits reverse transcriptase. | nih.govpatsnap.com |

| Dengue Virus | Inhibits host cell attachment through direct effect on the viral envelope protein. | nih.gov |

| SARS-CoV-2 | Inhibits viral entry by blocking ACE2 and heparan sulfate binding sites. | researchgate.net |

| Influenza A Virus | Reduces expression of PB1 protein, a component of RNA-dependent RNA polymerase (RdRp). | ijmronline.org |

| Enterovirus 71 (EV71) | Neutralizes virus particles by binding to capsid proteins. | nih.gov |

| Chikungunya Virus (CHIKV) | Inhibits viral entry and transmission by binding to E1/E2 glycoproteins; Inhibits RNA synthesis. | nih.govijmronline.org |

| Ebola Virus | Inhibits host cell invasion. | nih.gov |

| Zika Virus | Hinders virus adsorption, entry, and post-infection events. | nih.govijmronline.org |

Inhibition of Viral Entry and Replication

Suramin sodium exhibits its antiviral properties by impeding the entry and replication of a diverse range of viruses. patsnap.com Its primary mode of action often involves targeting early steps in the viral replication cycle. researchgate.netelifesciences.org For retroviruses such as the Human Immunodeficiency Virus (HIV), suramin was one of the early compounds identified as a potent inhibitor of reverse transcriptase, an enzyme essential for viral replication. patsnap.comnih.govnih.gov By inhibiting this enzyme, suramin can suppress the replication of HIV and reduce its cytopathic effects in host cells. nih.gov

The compound's inhibitory effects are not limited to retroviruses. It has been shown to interfere with the replication of numerous other viruses, including SARS-CoV-2, Zika virus, Chikungunya virus, and Ebola virus. nih.govnih.govnews-medical.net In the case of SARS-CoV-2, suramin has been found to inhibit the virus's RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral RNA synthesis, by preventing its binding to the RNA template. nih.govnews-medical.net This direct inhibition of a key replicative enzyme highlights a significant mechanism for its broad-spectrum antiviral potential. news-medical.net Furthermore, studies on Chikungunya virus have indicated that suramin can inhibit both RNA synthesis and replication. nih.gov Research on Rift Valley Fever Virus (RVFV) suggests that suramin can inhibit replication at multiple stages, including an early step during the process and one or more later steps. nih.gov

Blocking of Host Cell Attachment by Suramin Sodium

A critical mechanism underlying suramin sodium's antiviral activity is its ability to prevent the virus from attaching to host cells. tghn.org This is often achieved by binding to viral surface proteins or host cell receptors, thereby physically obstructing the interaction necessary for viral entry. For HIV-1, suramin binds to the envelope glycoprotein gp120, which is crucial for the virus's attachment to host T cells. nih.gov Similarly, it has a direct effect on the dengue virus envelope protein, inhibiting its binding to host cells. nih.gov

In the context of SARS-CoV-2, suramin's polyanionic nature allows it to bind to the spike protein's receptor-binding domain (RBD). nih.gov This interaction blocks the virus from engaging with both its primary receptor, Angiotensin-Converting Enzyme 2 (ACE2), and co-receptors like heparan sulfate on the host cell surface. nih.gov This dual-target inhibition of viral entry provides a robust barrier against infection. nih.gov Studies using pseudotyped viral particles, which isolate the effect of the spike protein, have confirmed that suramin broadly inhibits viral entry mediated by the spike proteins of different SARS-CoV-2 variants. nih.gov For Enterovirus 71 (EV71), suramin is thought to neutralize the virus by binding to its capsid proteins before it can attach to the cell. nih.govijmronline.org This mechanism of interfering with virus-cell interactions has also been observed with the Zika virus, where suramin hinders attachment to host cells. tghn.org

Reduction of Viral Load in Infected Cells

Preclinical in vitro studies have consistently demonstrated that treatment with suramin sodium leads to a significant reduction in the viral load of infected cells. In studies involving SARS-CoV-2, treatment of infected Vero E6 cells and human lung epithelial cells (Calu-3) with suramin resulted in a viral load decrease of 2 to 3 logs. researchgate.netelifesciences.orgnih.govbiorxiv.org A strong dose-dependent reduction in both intracellular and extracellular viral RNA was observed, leading to a diminished yield of infectious virus particles. nih.gov

Similar effects have been noted for other viruses. In AIDS patients, early studies showed that suramin could reduce the viral burden, although this did not always correlate with clinical improvement. nih.gov For Zika virus, single replication cycle experiments revealed that suramin treatment caused a strong, dose-dependent decrease in intracellular viral RNA levels and a reduction of over 3 logs in the production of infectious progeny. tghn.org Likewise, studies on Chikungunya virus demonstrated a dose-dependent reduction in viral RNA and capsid protein expression. ijmronline.org This consistent ability to lower the quantity of virus in cell culture underscores its potential as an antiviral agent by directly impacting viral production and proliferation. tghn.orgijmronline.orgnih.gov

| Virus | Cell Line | Effect of Suramin Sodium | Reference |

| SARS-CoV-2 | Vero E6, Calu-3 | 2-3 log decrease in viral load. | researchgate.net, elifesciences.org, nih.gov, biorxiv.org |

| SARS-CoV-2 | Calu-3 | Dose-dependent reduction in intracellular and extracellular viral RNA. | nih.gov |

| HIV | Patient-derived | Reduction in viral burden observed in some study subjects. | nih.gov |

| Zika Virus | Cell Culture | >3-log reduction in infectious progeny titers; dose-dependent decrease in intracellular RNA. | tghn.org |

| Chikungunya Virus | Cell Culture | Dose-dependent reduction in viral RNA and capsid protein expression. | ijmronline.org |

Neurobiological and Neuroinflammatory Modulations by Suramin Sodium in Preclinical Models

Suramin sodium's interaction with purinergic signaling pathways gives it a range of effects on the central nervous system. Preclinical research has focused on its ability to modulate neuronal activity, reduce neuroinflammation, and restore normal phenotypes in animal models of neurodevelopmental disorders.

Impact on Neuronal Excitability

Suramin sodium influences neuronal excitability primarily through its role as a non-selective antagonist of purinergic receptors, particularly the P2X and P2Y families, which are widely distributed throughout the central nervous system. patsnap.comnih.gov These receptors are activated by extracellular nucleotides like ATP and are involved in modulating synaptic transmission and neuronal activity. By blocking these receptors, suramin can alter downstream signaling cascades that regulate ion channel function and neuronal firing rates. wikipedia.org Beyond purinergic receptors, suramin has been shown to inhibit other receptors and channels, including certain GABA receptors and ryanodine (B192298) receptors, which also play roles in controlling neuronal excitability. nih.govwikipedia.org

Studies on dorsal root ganglia neurons (DRGN) have revealed that suramin can induce an influx of calcium (Ca2+) from the extracellular space. nih.govresearchgate.net Disruption of intracellular Ca2+ homeostasis is a key factor in modulating neuronal function and can lead to changes in excitability and, in some cases, neurotoxicity. nih.gov This suramin-induced Ca2+ influx was found to be partially mitigated by inhibitors of voltage-gated calcium channels (VGCC), suggesting that suramin's effects on neuronal excitability may be linked to its modulation of these specific channels. nih.govresearchgate.net

Mitigation of Neuroinflammatory Processes

Suramin sodium exhibits potent anti-inflammatory properties within the central nervous system, largely attributed to its blockade of purinergic signaling. nih.gov Extracellular ATP, released during cellular stress or injury, can act as a "danger signal" that activates purinergic receptors on microglia and astrocytes, triggering a neuroinflammatory response. nih.gov By acting as an antagonist at P2X and P2Y receptors, suramin can help reduce the production of pro-inflammatory cytokines and other inflammatory mediators, thereby dampening neuroinflammation. patsnap.comnih.gov

Another mechanism for its anti-inflammatory effect is its ability to neutralize extracellular histones. nih.gov Histones released from damaged cells can induce sterile inflammation and endothelial injury. nih.gov Suramin, due to its polyanionic structure, can form stable electrostatic interactions with histones, effectively neutralizing their toxic effects and preventing them from triggering inflammatory pathways like the NLRP3 inflammasome. nih.gov In animal models, suramin has been shown to ameliorate histone-induced effects, such as the recruitment of neutrophils and the expression of endothelial cell adhesion molecules in the lungs, demonstrating its capacity to mitigate systemic and potentially neuroinflammatory processes. nih.gov

Restoration of Neurodevelopmental Phenotypes in Animal Models

Suramin sodium has been investigated for its potential to correct neurodevelopmental abnormalities in animal models of Autism Spectrum Disorder (ASD). withpower.combutterflylearnings.com This research is often based on the "cell danger hypothesis," which posits that a persistent metabolic stress response, involving purinergic signaling, contributes to the features of ASD. nih.govbutterflylearnings.combrainfoundation.org

In widely used preclinical models, such as the maternal immune activation (MIA) and Fragile X mouse models of autism, low-dose suramin treatment was found to be effective. nih.govnih.govucsd.educenterwatch.com The administration of suramin corrected core behavioral symptoms, including social deficits and repetitive behaviors. withpower.combutterflylearnings.com Beyond behavior, the treatment also led to improvements in metabolism and corrected brain synaptic abnormalities observed in these models. withpower.comcenterwatch.com These findings suggest that by blocking abnormal purinergic signaling, suramin can help "reset" the persistent cellular stress response, allowing for the restoration of more typical neurodevelopmental and behavioral phenotypes in these specific animal models. withpower.combutterflylearnings.com

| Animal Model | Disorder Modeled | Observed Effects of Suramin Sodium | Reference |

| Maternal Immune Activation (MIA) Mouse Model | Autism Spectrum Disorder (ASD) | Correction of ASD-like symptoms, metabolism, and brain synaptic abnormalities. | nih.gov, withpower.com, nih.gov, centerwatch.com |

| Fragile X Mouse Model | Autism Spectrum Disorder (ASD) / Fragile X Syndrome | Correction of ASD-like symptoms, metabolism, and brain synaptic abnormalities. | nih.gov, withpower.com, nih.gov, centerwatch.com |

Influence on Tissue Remodeling and Fibrosis Pathways

Suramin sodium, a polysulfonated naphthylurea, has demonstrated significant effects on tissue remodeling and the molecular pathways driving fibrosis. nih.govingentaconnect.com Initially developed for treating trypanosomiasis, emerging research has highlighted its potent anti-fibrotic properties across various tissues, including the kidneys, liver, and peritoneum. nih.govnih.gov The compound's mechanism of action is multifactorial, primarily involving the inhibition of key signaling pathways and cellular processes that contribute to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis. nih.govresearchgate.net

The anti-fibrotic activity of suramin is closely linked to its ability to interfere with a range of growth factors and cytokines that are central to the fibrotic process. patsnap.comfrontiersin.org By binding to and blocking the receptors for these signaling molecules, suramin can modulate cellular responses such as proliferation, differentiation, and matrix synthesis. researchgate.netpatsnap.com

Inhibition of TGF-β/Smad Signaling

A primary mechanism underlying suramin's anti-fibrotic effects is its potent inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a major driver of fibrosis in numerous human diseases. nih.govfrontiersin.org TGF-β1 promotes the differentiation of fibroblasts into matrix-secreting myofibroblasts, the primary cell type responsible for ECM production in fibrotic tissues. frontiersin.org

Research has shown that suramin can disrupt this pathway at multiple levels. In a rat model of peritoneal fibrosis, administration of suramin attenuated the thickening of the peritoneal membrane and reduced the expression of key fibrotic markers, including collagen I, fibronectin, and α-smooth muscle actin (α-SMA). researchgate.net This effect was associated with a significant reduction in TGF-β1 expression and the phosphorylation of Smad3, a critical downstream mediator of TGF-β signaling. nih.govresearchgate.net Furthermore, suramin treatment was observed to increase the expression of Smad7, an inhibitory Smad protein that counteracts the pro-fibrotic actions of TGF-β1. nih.gov

In studies on renal fibrosis, suramin was found to suppress the mRNA expression of TGF-β1 and its receptors, TβRI and TβRII, in obstructed kidneys. researchgate.net This inhibition of the TGF-β signaling cascade effectively blocks the activation of renal interstitial fibroblasts and reduces the deposition of ECM. researchgate.netresearchgate.net

Modulation of Inflammatory and Angiogenic Pathways

Chronic inflammation is critically linked to the progression of fibrosis. nih.gov Suramin has been shown to exert anti-inflammatory effects that contribute to its anti-fibrotic capacity. In models of peritoneal fibrosis, suramin treatment blocked the phosphorylation of IκB and the activation of NF-κB p65, a key transcription factor that governs the expression of many pro-inflammatory cytokines. researchgate.net This led to a reduction in the expression of several inflammatory cytokines and a decrease in the infiltration of macrophages into the injured tissue. nih.govresearchgate.net

Angiogenesis, the formation of new blood vessels, is also implicated in fibrotic processes. Suramin has been found to suppress angiogenesis in injured peritoneum by inhibiting the expression of Vascular Endothelial Growth Factor (VEGF), a key molecule associated with this process. nih.govresearchgate.net

Effects on Purinergic Signaling

Summary of Research Findings

The following tables summarize the key research findings on the effects of suramin sodium in experimental models of fibrosis.

Table 1: Effects of Suramin on Key Markers in Peritoneal Fibrosis

| Marker | Effect of Suramin Treatment | Signaling Pathway Implicated |

| Peritoneal Membrane Thickening | Attenuated | General Fibrosis |

| Collagen I Expression | Decreased | TGF-β/Smad |

| Fibronectin Expression | Decreased | TGF-β/Smad |

| α-Smooth Muscle Actin (α-SMA) | Decreased | Myofibroblast Activation |

| TGF-β1 Expression | Inhibited | TGF-β/Smad |

| Phosphorylation of Smad3 | Inhibited | TGF-β/Smad |

| Macrophage Infiltration | Reduced | Inflammation (NF-κB) |

| VEGF Expression | Suppressed | Angiogenesis |

Data compiled from studies on chlorhexidine (B1668724) gluconate-induced peritoneal fibrosis in rats. nih.govresearchgate.net

Table 2: Effects of Suramin on Renal Fibrosis Pathways

| Marker/Process | Effect of Suramin Treatment | Model System |

| α-SMA Expression | Inhibited | Cultured Renal Interstitial Fibroblasts |

| Fibronectin Expression | Inhibited | Cultured Renal Interstitial Fibroblasts |

| ECM Deposition | Attenuated | Unilateral Ureteral Obstruction (UUO) in mice |

| TGF-β1 mRNA Expression | Reduced | UUO in mice |

| TβRII mRNA Expression | Reduced | UUO in mice |

| Phosphorylation of Smad2/3 | Abolished | UUO in mice |

Data compiled from in vitro and in vivo studies of renal fibrosis. researchgate.netresearchgate.net

Structure Activity Relationships and Biophysical Characterization of Suramin Sodium Interactions

Molecular Determinants of Suramin (B1662206) Sodium Binding Affinity

The interaction of suramin with its diverse biological targets is governed by specific molecular determinants, primarily its highly charged nature and the arrangement of its aromatic systems.

The most prominent feature of the suramin molecule is its polyanionic character, conferred by six sulfonic acid groups. frontiersin.org This high negative charge is a primary driver of its binding affinity, facilitating strong electrostatic interactions with positively charged residues, such as arginine and lysine, on protein surfaces. nih.govnih.gov

Research has shown that the sulfate (B86663) groups on suramin form stable electrostatic interactions and hydrogen bonds with target proteins. biorxiv.org For instance, in its interaction with the histone octamer, suramin's SO3− groups quickly form electrostatic contacts with surface arginine residues. nih.gov The spatial arrangement of these six sulfonic groups is a key determinant of most of its pharmacological and biological properties. frontiersin.org Studies on suramin analogues have indicated that a symmetric structure linking two anionic clusters appears to be a requirement for significant bioactivity. nih.gov The necessity of multiple negative charges is further highlighted by the observation that dianionic compounds closely related to suramin fragments fail to inhibit certain enzymes like protein kinase C, suggesting that more than two negative charges are required for effective interaction. researchgate.net

Beyond electrostatic interactions, the aromatic components of suramin, including the naphthylurea and phenyl groups, play a significant role in binding. frontiersin.org These ring systems contribute to binding affinity through hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets. frontiersin.orgbiorxiv.org

The structural flexibility of suramin, particularly its rotatable bonds, allows it to adopt various conformations, optimizing its fit into diverse binding sites. nih.govbiorxiv.org This adaptability, combined with its charged and aromatic features, enables suramin to preferentially bind to protein pockets that are both positively charged and enriched in aromatic or leucine (B10760876) residues. biorxiv.org

Structure-activity relationship studies on suramin analogues have underscored the importance of specific structural features for biological activity. For example, the presence of methyl groups on the intermediate phenyl rings and the specific regiochemistry of the naphthalenetrisulphonic acid groups are crucial for the compound's strong trypanocidal activity. uea.ac.uk Alterations to these features can significantly impact the compound's efficacy. uea.ac.uk

| Analogue Feature Modification | Impact on Trypanocidal Activity | Reference |

|---|---|---|

| Lack of methyl groups on intermediate rings | Reduced trypanocidal activity | uea.ac.uk |

| Replacement of 1,3,5-naphthalenetrisulphonic acid with 1,3,6-naphthalenetrisulphonic acid | Reduced trypanocidal activity | uea.ac.uk |

| Variations in phenyl ring regiochemistry (meta/para) | Influences uptake but less critical for overall activity than methyl and sulfonic groups | uea.ac.uk |

Computational Chemistry Approaches in Suramin Sodium Research

Computational methods are invaluable tools for investigating the complex interactions of a flexible and highly charged molecule like suramin. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into its binding modes and the dynamics of its interactions with various protein targets.

Molecular docking is widely used to predict the binding conformation of suramin within the active or allosteric sites of proteins and to estimate binding affinity. These simulations have been applied to a multitude of suramin targets, helping to identify key interacting residues and potential binding sites.

For example, docking studies have been used to model the interaction of suramin with the SARS-CoV-2 nucleocapsid protein (N-NTD), suggesting that suramin binds to a positively charged cavity, forming salt bridges with residues R88, R95, and K102. nih.gov Similarly, simulations with human Raf1 kinase inhibitory protein (hRKIP) revealed that suramin binds to its conserved ligand-binding pocket, with residues K113, W173, and Y181 playing crucial roles. nih.gov Virtual screening based on molecular docking identified suramin as a potent inhibitor of the enzyme hepsin, with a docking score of -11.9691 Kcal/mol. researchgate.netnih.gov

| Protein Target | Docking Software/Server | Key Interacting Residues | Reference |

|---|---|---|---|

| SARS-CoV-2 Nucleocapsid Protein (N-NTD) | HADDOCK 2.4 | R88, R92, R93, I94, R95, K102, A156 | nih.gov |

| Human Raf1 Kinase Inhibitory Protein (hRKIP) | Not Specified | K113, W173, Y181 | nih.gov |

| Hepsin | Autodock Vina 1.1.2 | Catalytic triad | researchgate.netnih.gov |

| Vascular Endothelial Growth Factor (VEGF) | AutoDock Vina 1.0.3 | Arg14, Arg31, Arg46 | mdpi.com |

| Human Sirtuin 2 (SIRT2) | Not Specified | Interaction with NAD+ binding site | 34.237.233 |

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time. This approach allows for the assessment of the stability of binding poses and the conformational changes in both the ligand and the protein upon binding.

All-atom MD simulations have been employed to explore the interactions between suramin and the histone octamer in solution. nih.gov These simulations revealed that suramin rapidly establishes electrostatic contacts between its sulfonate groups and arginine residues on the histone surface, confirming the stability and nature of the interaction. nih.gov In another study, MD simulations were used to investigate the synergy of suramin with the antimicrobial peptide CM15 in lipid bilayers, showing that suramin stabilized the α-helical structure of the peptide. researchgate.net

Given suramin's extensive polypharmacology, in silico target profiling has been used to identify common features among its diverse protein targets. frontiersin.org One such study, using a Hidden Markov model-based approach on a curated list of 44 proteins with experimental evidence of direct interaction with suramin, identified several common molecular function gene ontology terms. frontiersin.org

This bioinformatic analysis revealed that the extraordinary promiscuity of suramin may stem from its ability to interact with proteins that share common motifs related to nucleotide binding, nucleic acid binding, and binding to divalent cations (such as Mg2+, Ca2+, and Zn2+). frontiersin.org This suggests that suramin acts as a mimic for negatively charged molecules like nucleotides or nucleic acids, or that it interferes with cation-protein interactions, explaining its inhibitory effect on a wide range of enzymes and receptors. frontiersin.org

| Common Denominator/Binding Motif | Implication for Suramin's Mechanism | Reference |

|---|---|---|

| Nucleotide Binding | Inhibition of enzymes and receptors that bind nucleotides (e.g., kinases, P2 receptors). | frontiersin.org |

| Nucleic Acid Binding | Inhibition of enzymes involved in nucleic acid replication and epigenetics. | frontiersin.org |

| Divalent Cation Binding | Interference with protein functions that are dependent on Mg2+, Ca2+, or Zn2+. | frontiersin.org |

Biophysical Characterization Techniques Applied to Suramin Sodium

The intricate interactions between suramin sodium and its diverse biological targets have been extensively investigated using a variety of biophysical techniques. These methods provide critical insights into the thermodynamic and kinetic profiles of binding, elucidate the specific molecular contacts, and characterize the structural consequences of these interactions at an atomic level.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. tainstruments.comnih.govfrontiersin.org Through a single ITC experiment, key parameters such as the binding affinity (dissociation constant, Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) can be determined. frontiersin.orgnih.gov This information is crucial for understanding the driving forces behind the binding of suramin sodium to its protein targets.

The binding of suramin to cardiac myosin-binding protein C (cMyBP-C), specifically the C0-C2 fragment, has been characterized by ITC, revealing a dissociation constant in the micromolar range and a stoichiometry indicating that 2-3 molecules of suramin bind to one molecule of the protein fragment. researchgate.net The interaction is exothermic, as indicated by a negative enthalpy change (ΔH < 0). researchgate.net Similarly, ITC studies on the interaction of suramin with constructs of the Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) protein also showed binding affinities in the micromolar range. researchgate.net

The interaction between suramin and the transcription factor NF-Y has also been quantified using ITC. These experiments confirmed that suramin binds to the histone fold domains of NF-Y, which is a critical step in preventing the protein from binding to DNA. unimib.it The thermodynamic data from these studies provide a quantitative basis for understanding how suramin interferes with the biological functions of its targets.

| Protein Target | Dissociation Constant (Kd) (μM) | Stoichiometry (n) (Suramin:Protein) | Enthalpy Change (ΔH) | Reference |

|---|---|---|---|---|

| Cardiac Myosin-Binding Protein C (C0-C2) | 15-75 | 2-3:1 | Exothermic (ΔH < 0) | researchgate.net |

| SND1 constructs | Micromolar range | Not fully determined | - | researchgate.net |

| NF-Y (Histone Fold Domains) | Confirmed binding | - | - | unimib.it |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions, including the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated. nih.govcaymanchem.com This method has been widely employed to characterize the binding of suramin sodium to various proteins.

SPR analysis was used to investigate the interaction between suramin and the RNA-binding protein HuR. The results showed a concentration-dependent binding interaction with a Kd value of 2.4 x 10-4 M. The sensorgrams indicated a rapid association and dissociation, characteristic of a fast-on, fast-off kinetic behavior. nih.gov

In another study, SPR was utilized to measure the binding affinity of suramin to the Receptor Binding Domains (RBDs) of different SARS-CoV-2 variants. Suramin was found to bind to the wild-type, Delta, and Omicron RBDs, with the strongest affinity observed for the Omicron variant. nih.gov Biolayer interferometry (BLI), a similar label-free technique, was used to determine that suramin binds to human Raf1 kinase inhibitory protein (hRKIP) with a dissociation constant of 23.8 µM. mdpi.com This affinity was approximately 370-fold higher than that of hRKIP's native substrate. mdpi.com Further SPR studies confirmed the binding of suramin and its analogues to the human Mcm10 internal domain, with Kd values ranging from 0.17 to 77 µM. nih.gov

| Protein Target | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Reference |

|---|---|---|---|---|

| HuR | 240 µM | Fast | Fast | nih.gov |

| SARS-CoV-2 RBD (Omicron) | Strongest affinity vs. WT/Delta | - | - | nih.gov |

| Human Raf1 Kinase Inhibitory Protein (hRKIP) | 23.8 µM | 8.69 M-1s-1 | 0.0002 s-1 | mdpi.com |

| Human Mcm10 (internal domain) | 0.65 µM | - | - | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Elucidation (e.g., STD NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool in structural biology that can provide detailed information about molecular interactions in solution. nuvisan.commdpi.com Saturation Transfer Difference (STD) NMR, in particular, is a powerful ligand-observed NMR technique for identifying the specific parts of a small molecule that are in close contact with a large protein receptor. unimib.itnih.gov

STD NMR has been successfully applied to map the binding epitope of suramin on the transcription factor NF-Y. By observing the transfer of magnetization from the protein to the ligand, the experiment unequivocally demonstrated an interaction and identified which protons on the suramin molecule were in closest proximity to the NF-Y protein complex in solution. unimib.it This technique was also employed to study the interaction between suramin and the EV71 virus particle. The STD NMR signals revealed that the naphthalenetrisulfonic acid moiety of suramin had the strongest interactions with the viral capsid, identifying this group as the key pharmacophore for binding. researchgate.netresearchgate.net Competition STD-NMR experiments have also been used to show that suramin and the drug zanamivir (B325) can bind simultaneously to the human parainfluenza virus-3 (hPIV-3) haemagglutinin-neuraminidase (HN) protein, suggesting they act in synergy. nih.gov

X-ray Crystallography for Atomic-Resolution Structure Determination of Suramin Sodium-Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.govmdpi.comresearchgate.net This technique has provided invaluable, detailed views of how suramin sodium binds to its protein targets, revealing the precise molecular interactions that govern its inhibitory activity.

A high-resolution (1.3 Å) crystal structure of suramin in complex with murine Tripartite Motif-Containing Protein 21 (TRIM21) revealed a unique binding mode. The suramin molecule was found to be attached to the protein surface through a combination of nonpolar, hydrogen-bonding, and electrostatic interactions between its negatively charged sulfonate groups and positively charged regions on the TRIM21 surface. nih.gov

The crystal structure of the human α-thrombin:suramin complex, resolved at 2.4 Å, has also been determined. rcsb.org This structure provided insights into the non-competitive inhibition of thrombin by suramin. Furthermore, preliminary X-ray diffraction analysis has been conducted on crystals of suramin complexed with a myotoxic Lys49 phospholipase A2 (PLA2) from the venom of the snake Bothrops asper, paving the way for a detailed structural understanding of this interaction. nih.gov The co-crystal structure of suramin with a Variant Surface Glycoprotein (B1211001) (VSG) from the parasite Trypanosoma brucei showed the drug binding within a cavity at the dimer interface, with its central urea (B33335) group positioned slightly off the dimer's rotation axis. biorxiv.org

Dynamic Light Scattering and Small Angle X-ray Scattering for Macromolecular Oligomerization Studies

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are techniques used to study the size, shape, and oligomeric state of macromolecules in solution. nih.govwikipedia.orgresearchgate.netmalvernpanalytical.com They are particularly useful for investigating whether the binding of a small molecule like suramin induces changes in the quaternary structure of its protein target, such as aggregation or dimerization.

DLS studies have shown that suramin can induce the aggregation of several growth factors. For instance, the binding of suramin to acidic fibroblast growth factor (aFGF) was found to cause the growth factor to form at least a hexameric state. nih.gov Suramin also induced even greater aggregation of basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF). nih.gov

SAXS measurements have provided evidence for the suramin-induced dimerization of human α-thrombin at high micromolar concentrations. rcsb.org This finding, combined with the crystal structure, suggests that suramin may have different binding modes depending on whether thrombin is in a monomeric or oligomeric state. rcsb.org

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a widely used technique for assessing the secondary structure of proteins and detecting conformational changes that may occur upon ligand binding. By measuring the differential absorption of left and right circularly polarized light, CD can provide information on changes in α-helix, β-sheet, and random coil content.

The interaction of suramin with various growth factors has been investigated using CD spectroscopy. In the case of acidic fibroblast growth factor (aFGF), both CD and Fourier-transform infrared (FTIR) spectroscopy suggested that suramin binding may cause a small conformational change in the growth factor. nih.gov Similarly, CD studies also provided evidence for a suramin-induced conformational change in insulin-like growth factor-1 (IGF-1), but not in epidermal growth factor (EGF). nih.gov These results indicate that in addition to blocking binding sites, suramin can also allosterically alter the structure of its protein targets.

Cellular Uptake and Intracellular Distribution of Suramin Sodium

Mechanisms of Cellular Entry

The entry of suramin (B1662206) sodium into cells, especially parasitic cells like Trypanosoma brucei, is primarily mediated by endocytic pathways. mdpi.comnih.govresearchgate.netfieldlab.org

Receptor-mediated endocytosis is a key mechanism for suramin sodium uptake. This process involves the binding of suramin to specific receptors on the cell surface, followed by the internalization of the drug-receptor complex into vesicles. wikipedia.orgmdpi.comresearchgate.netfieldlab.orgpnas.orgwho.inttandfonline.com In Trypanosoma brucei, this mechanism is thought to be crucial for the drug's efficacy. fieldlab.org Studies have shown that suramin enters and accumulates in low-pH intracellular compartments such as endosomes, lysosomes, and the trans-Golgi complex in mammalian cells. pnas.org

In African trypanosomes, the Invariant Surface Glycoprotein (B1211001) 75 (ISG75) has been identified as a significant receptor involved in suramin uptake. mdpi.comnih.govresearchgate.netfieldlab.orgwho.intaai.orguochb.cznih.gov ISG75 is an abundant surface protein in Trypanosoma brucei bloodstream forms. aai.orguochb.cz Direct binding of suramin to ISG75 has been demonstrated, with reported dissociation constants (KD) as low as 3.2 µM. researchgate.netaai.orgnih.gov This binding facilitates the entry of suramin and related naphthol compounds into the parasite. researchgate.netuochb.cz

Despite the clear role of ISG75, studies indicate that ISG75 null cells show only modest attenuation of suramin sensitivity, suggesting the existence of additional pathways for suramin accumulation in trypanosomes. researchgate.netaai.orguochb.cznih.gov This points to a more complex mechanism of suramin acquisition and potential for resistance formation. uochb.cz

Table 1: ISG75 Binding Affinity for Suramin and Related Compounds

| Compound | Dissociation Constant (KD) | Reference |

| Suramin | 3.2 µM | researchgate.netnih.gov |

| Trypan Blue | 0.6 µM | researchgate.net |

Suramin sodium exhibits a high affinity for serum proteins, leading to extensive protein binding in the bloodstream. wikipedia.orgresearchgate.netwho.intnih.gov Approximately 99-98% of suramin is protein-bound in serum, contributing to its long half-life of 41-78 days. wikipedia.orgnih.gov A significant portion of circulating suramin is tightly associated with low-density lipoproteins (LDL). researchgate.netresearchgate.netnih.gov At therapeutically relevant concentrations (e.g., 100 µM), about 85% of the total drug is protein-bound, with approximately 15% specifically bound to LDL. researchgate.netnih.gov The molar ratio of suramin bound to LDL in serum has been reported as 7.5. researchgate.netnih.gov

For Trypanosoma brucei, LDL has been identified as a carrier for suramin uptake via receptor-mediated endocytosis. wikipedia.orgresearchgate.netwho.intresearchgate.netnih.gov However, suramin itself can decrease the uptake of host LDL by Trypanosoma brucei by approximately 50%, suggesting a potential competition for receptor binding sites or an intoxication-induced defect in the LDL uptake pathway. researchgate.netresearchgate.netnih.gov While LDL is a carrier, serum albumin, another major suramin carrier in blood, does not appear to promote suramin uptake into trypanosomes. nih.gov

Table 2: Suramin Binding to Serum Proteins

| Serum Component | Binding Percentage (at 100 µM Suramin) | Molar Ratio (Suramin:LDL) | Reference |

| Total Proteins | ~85% | N/A | researchgate.netnih.gov |

| LDL | ~15% (of total protein-bound drug) | 7.5 | researchgate.netnih.gov |

| Serum Albumin | Does not promote uptake | N/A | nih.gov |

Intracellular Trafficking and Subcellular Compartmentalization

Once internalized, suramin sodium undergoes intracellular trafficking and accumulates in specific cellular compartments, which is crucial for its diverse pharmacological activities. pnas.orgbiorxiv.orgembopress.orgcapes.gov.br

Following endocytic uptake, suramin sodium is delivered to the lysosome. mdpi.comnih.govfieldlab.orgwho.intnih.gov In Trypanosoma brucei, after delivery to the lysosome, suramin is thought to exit into the cytoplasm via a lysosome-based member of the Major Facilitator Superfamily (MFST). mdpi.comnih.gov This transport mechanism is essential for the drug to reach its intracellular targets and exert its effects. mdpi.com Studies have also shown that suramin can induce aggregation of the cellular prion protein (PrP) in post-ER/Golgi compartments and re-route it to acidic compartments for lysosomal degradation, bypassing the plasma membrane. embopress.orgcapes.gov.brbiologists.com

Suramin sodium has been observed to accumulate in various intracellular compartments. In human colon adenocarcinoma cells, quantitative autoradiographic analysis revealed that suramin distributes over the nucleus, the Golgi apparatus, and the mitochondria, particularly in the absence of serum albumin. pnas.org In other mammalian cell lines, suramin accumulates in low-pH intracellular compartments such as endosomes, lysosomes, and the trans-Golgi complex. pnas.orgtandfonline.com This accumulation can reach concentrations exceeding 150 µM. tandfonline.com The localization within these acidic compartments is consistent with its endocytic uptake pathway. pnas.org

Table 3: Intracellular Accumulation Sites of Suramin Sodium

| Cell Type / Context | Primary Accumulation Sites | Reference |

| Human Colon Adenocarcinoma Cells (without serum albumin) | Nucleus, Golgi apparatus, Mitochondria | pnas.org |

| Normal and v-sis–transformed NIH 3T3 cells | Low-pH intracellular compartments (Endosomes, Lysosomes, Trans-Golgi complex) | pnas.org |

| Mammalian cell lines | Acidic intracellular compartments (Trans-Golgi complex, Exocytic vesicles) | tandfonline.com |

| Trypanosoma brucei | Lysosomal fractions | nih.gov |

The accumulation of suramin in trypanosomes is hypothesized to be one of the reasons for its differential toxicity between the host and the parasite. who.int

Advanced Research Methodologies Applied to Suramin Sodium

In Vitro Model Systems for Mechanistic Studies

In vitro model systems are indispensable for dissecting the intricate molecular and cellular pathways influenced by Suramin (B1662206) sodium. These models allow for controlled experimental conditions, enabling detailed analysis of cellular responses and protein interactions.

Cell Line-Based Assays for Cellular Response Phenotyping

Cell line-based assays are widely employed to characterize the cellular responses and phenotypic changes induced by Suramin sodium. These studies utilize a variety of cell types to investigate its effects on proliferation, differentiation, signaling pathways, and other cellular processes.

In hepatocellular carcinoma (HCC) research, co-culture systems of HCC cells (PLC/PRF-5, Huh7) with THP-1-derived macrophages have been established to study Suramin sodium's impact on tumor-associated macrophages (TAMs). Studies have shown that Suramin sodium abrogates immunosuppressive effects by blocking the internalization of hCAP18/LL-37 (PubChem CID: 16212879), restoring M1 macrophage polarization, and suppressing Akt/mTOR and STAT3 pathways. This leads to enhanced therapeutic efficacy of 1,25(OH)2D3 (Calcitriol, PubChem CID: 5280712) against HCC cell proliferation, colony formation, and invasion in vitro. researchgate.net